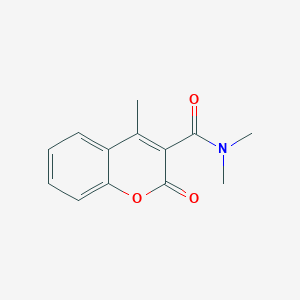![molecular formula C16H27NO2S2 B6627472 2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone](/img/structure/B6627472.png)
2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone, also known as DPE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research.
Aplicaciones Científicas De Investigación
2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone has shown potential in various scientific research applications, including drug discovery and development. It has been found to have inhibitory effects on certain enzymes, making it a potential candidate for the treatment of diseases such as cancer and Alzheimer's. Additionally, 2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone is not yet fully understood, but it is believed to involve the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a role in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes, including muscle contraction and cognitive function.
Biochemical and Physiological Effects
2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, as well as anti-inflammatory properties. Additionally, 2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone has been found to have a low toxicity profile, making it a potentially safe option for pharmaceutical research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, its low toxicity profile makes it a safer option compared to other compounds. However, one limitation of using 2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone is its limited availability and high cost, which could be a barrier for some researchers.
Direcciones Futuras
There are several future directions for 2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone research, including further investigation into its mechanism of action and potential therapeutic applications. Additionally, the synthesis of 2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone could be optimized to increase yield and reduce cost, making it more accessible for pharmaceutical research. Finally, the development of 2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone derivatives could lead to the discovery of new compounds with even greater potential for therapeutic use.
Conclusion
In conclusion, 2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone is a synthetic compound that has shown potential in various scientific research applications, including drug discovery and development. Its inhibitory effects on certain enzymes and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. While there are limitations to its use in lab experiments, the future directions for 2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone research are promising and could lead to the discovery of new therapeutic options.
Métodos De Síntesis
The synthesis of 2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone involves a multi-step process that begins with the reaction of 2,2-dimethoxypropane with 1,4-dithiane-2-thiol to form the intermediate compound 2-(1,4-dithian-2-yl)propan-2-ol. This intermediate is then reacted with 4-(oxan-4-yl)piperidine to form the final product 2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone. The synthesis of 2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone has been optimized to yield high purity and yield, making it a viable option for pharmaceutical research.
Propiedades
IUPAC Name |
2-(1,4-dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2S2/c18-16(11-15-12-20-9-10-21-15)17-5-1-13(2-6-17)14-3-7-19-8-4-14/h13-15H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFIRTKQYTZDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCOCC2)C(=O)CC3CSCCS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid](/img/structure/B6627402.png)

![4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B6627422.png)


![4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6627444.png)

![3-[4-[(1-Phenylpyrazol-3-yl)methyl]morpholin-2-yl]phenol](/img/structure/B6627459.png)

![1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-[2-(3-hydroxyphenyl)morpholin-4-yl]ethanone](/img/structure/B6627469.png)
![[1-(dimethylamino)cyclobutyl]-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B6627476.png)
![1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acid](/img/structure/B6627478.png)